N-Cyclopropylmethyl-3-hydroxy-14beta-hydroxy-6beta-(nbd sarcosinyl)-amino-epoxymorphinan

Description

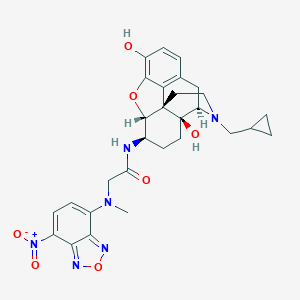

N-Cyclopropylmethyl-3-hydroxy-14beta-hydroxy-6beta-(nbd sarcosinyl)-amino-epoxymorphinan is a highly specialized morphinan derivative with a complex substituent profile. Its structure includes a cyclopropylmethyl group at the nitrogen position, hydroxyl groups at the 3- and 14-beta positions, and a unique 6-beta-(nbd sarcosinyl)-amino moiety. This compound is hypothesized to interact with opioid receptors, given its structural resemblance to antagonists like naltrexone (cyclopropylmethyl-substituted) and agonists like oxymorphone (3,14-dihydroxy-substituted).

Properties

IUPAC Name |

N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N6O7/c1-33(18-5-6-19(35(39)40)25-24(18)31-42-32-25)14-22(37)30-17-8-9-29(38)21-12-16-4-7-20(36)26-23(16)28(29,27(17)41-26)10-11-34(21)13-15-2-3-15/h4-7,15,17,21,27,36,38H,2-3,8-14H2,1H3,(H,30,37)/t17-,21-,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLXIFPZKUBGMJ-LOSGQLGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C7=CC=C(C8=NON=C78)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)N[C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C7=CC=C(C8=NON=C78)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161249 | |

| Record name | Asm 5-67 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140164-86-9 | |

| Record name | Asm 5-67 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140164869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asm 5-67 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-Cyclopropylmethyl-3-hydroxy-14beta-hydroxy-6beta-(NBD sarcosinyl)-amino-epoxymorphinan, also referred to as ASM-5-67, is a synthetic opioid derivative that has garnered attention for its unique biological activities and potential applications in pharmacology. This article explores its synthesis, receptor binding affinities, biological activities, and potential therapeutic implications based on diverse sources of research.

Synthesis and Characterization

The compound ASM-5-67 is synthesized through a multi-step process involving the alkylation of sarcosine with 4-chloro-nitrobenzo-2-oxa-1,3-diazole (NBD-chloride) to create a fluorescent tag. This tag is then coupled with a tetrahydrothebaine derivative to yield the final product. The synthesis is characterized by its ability to produce fluorescent opioids that can be detected at subnanomolar concentrations, which is particularly useful for studying opioid receptor mechanisms in biological systems .

Receptor Binding Affinity

The biological activity of ASM-5-67 has been evaluated through its binding affinity to various opioid receptors. Notably, it exhibits significant interaction with mu (μ), delta (δ), and kappa (κ) opioid receptors:

| Compound | Receptor Type | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| ASM-5-67 | μ | 1.5 | - |

| ASM-5-67 | δ | Comparable | - |

| ASM-5-67 | κ | Comparable | - |

The IC50 values indicate that ASM-5-67 has a high affinity for these receptors, making it a potent ligand in opioid pharmacology. In contrast, another related compound, ASM-5-10, demonstrated mu-selectivity with a significantly lower IC50 value of 8.4 nM .

Agonist Properties

ASM-5-67 has been shown to possess agonist properties across multiple opioid receptors. The sodium response ratio in binding assays suggests that it acts as a full agonist at these sites, which could translate into potent analgesic effects similar to those of traditional opioids .

Lipophilicity and Membrane Interaction

The lipophilicity of ASM-5-67 is an important factor influencing its biological activity. The octanol-water partition coefficient (log Papp) for ASM-5-67 is approximately 1.0, indicating moderate lipophilicity. This property enhances its membrane retention capabilities, which are critical for effective receptor interaction and prolonged action within the biological system .

Case Studies and Research Findings

Several studies have explored the implications of ASM-5-67 in various biological contexts:

- Fluorescent Imaging : The incorporation of the NBD tag allows for real-time imaging of receptor interactions in live tissues. This capability has been utilized to visualize opioid receptor dynamics and understand their role in pain modulation .

- Analgesic Potential : Preliminary animal studies suggest that compounds like ASM-5-67 could offer effective pain relief with potentially fewer side effects compared to traditional opioids due to their selective receptor binding profiles .

- Comparative Studies : Research comparing ASM-5-67 with other opioid derivatives highlights its unique properties that may lead to the development of safer analgesics with reduced risk of addiction and tolerance .

Scientific Research Applications

Scientific Research Applications

1. Opioid Receptor Studies

ASM-5-67 has been characterized for its binding affinity to mu, delta, and kappa opioid receptors. It exhibits comparable affinities across these receptors, making it a valuable tool for studying the mechanisms of opioid receptor activation and signaling pathways. The compound's IC50 values indicate strong receptor binding capabilities, with ASM-5-67 showing an IC50 of 1.5 nM for displacing [3H]Tyr-D-Ala-Gly-(Me)Phe-Gly-ol in monkey brain membranes .

2. Fluorescent Probes in Bioimaging

The incorporation of the NBD (nitrobenzo-dioxole) moiety into ASM-5-67 allows it to function as a fluorescent probe. This property enables the visualization of opioid receptor interactions in biological systems at subnanomolar concentrations. Researchers have utilized ASM-5-67 in bioimaging studies to track the distribution and dynamics of opioid receptors in living cells, providing insights into receptor behavior and drug interactions .

3. Drug Development and Pain Management

Given its potent receptor binding characteristics, ASM-5-67 is being explored as a candidate for developing new analgesics that could offer improved efficacy and reduced side effects compared to existing opioids. The compound's lipophilicity suggests favorable pharmacokinetic properties that may enhance its therapeutic potential .

Comparative Data Table

| Property | ASM-5-67 |

|---|---|

| IC50 (mu receptor) | 1.5 nM |

| IC50 (delta receptor) | Comparable to mu |

| IC50 (kappa receptor) | Comparable to mu |

| Fluorescence Detection | Subnanomolar concentrations |

| Log Papp (octanol-water) | 1.0 |

| Membrane Retention | Strong, irreversible retention |

Case Studies and Research Findings

Case Study 1: Opioid Mechanism Exploration

In a study examining the pharmacological profiles of ASM-5-67 and related compounds, researchers found that ASM-5-67 displayed significant agonist properties at mu receptors. This was evidenced by its ability to induce cellular responses typically associated with opioid activation, thus supporting its use in elucidating opioid signaling pathways .

Case Study 2: Bioimaging Applications

Another notable application involved using ASM-5-67 as a fluorescent marker in live-cell imaging experiments. The study demonstrated that the compound could effectively label opioid receptors, allowing researchers to visualize receptor localization and trafficking in real-time under physiological conditions. This capability is crucial for understanding how opioids exert their effects on neuronal circuits .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues:

Naltrexone Structure: Cyclopropylmethyl group at nitrogen, 14-hydroxy substitution. Key Difference: Lacks the 6-beta-(nbd sarcosinyl)-amino group and the 3-hydroxy group. Pharmacology: Full mu-opioid receptor antagonist; used for alcohol/opioid dependence .

Oxymorphone Structure: 3-hydroxy, 14-hydroxy substitutions; lacks the cyclopropylmethyl and 6-beta substituents. Key Difference: The absence of the sarcosinyl group limits its interaction with non-opioid targets (e.g., glycine transporters). Pharmacology: Potent mu-opioid agonist; used for pain management .

6β-Naltrexol Structure: 6-beta-hydroxy substitution; cyclopropylmethyl group. Pharmacology: Active metabolite of naltrexone with partial antagonist activity .

Table 1: Structural and Functional Comparison

| Compound | N-Substituent | 3-OH | 14β-OH | 6β-Substituent | Primary Activity |

|---|---|---|---|---|---|

| Target Compound | Cyclopropylmethyl | Yes | Yes | (nbd sarcosinyl)-amino | Unknown |

| Naltrexone | Cyclopropylmethyl | No | Yes | - | Antagonist |

| Oxymorphone | Allyl | Yes | Yes | - | Agonist |

| 6β-Naltrexol | Cyclopropylmethyl | No | Yes | Hydroxy | Partial Antagonist |

Analysis of Evidence and Methodological Considerations

However, tangential insights can be inferred:

- discusses Nano-Beam Diffraction (NBD) as a method for lattice strain analysis in semiconductors . While unrelated to the compound’s pharmacology, NBD could theoretically be applied to crystallographic studies of morphinan derivatives to analyze structural distortions caused by substituents like the cyclopropylmethyl group.

- references "NBD participants" (likely non-brain-damaged controls) in a study on multimodal communication .

Preparation Methods

Synthesis of NBD-Sarcosine Fluorescent Tag

The NBD fluorophore was introduced through alkylation of sarcosine (2 ) with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-chloride, 1 ):

Reaction Conditions

-

Reagents : Sarcosine (2.5 mmol), NBD-chloride (2.5 mmol), NaHCO<sub>3</sub> (2.5 mmol)

-

Solvent : Methanol/H<sub>2</sub>O (4:1 v/v)

-

Temperature : 55°C, 3 hours

-

Workup : Neutralization with HCl, crystallization from methanol

This produced NBD-sarcosine (3 ) as orange crystals (60% yield, m.p. 185–187°C). Structural confirmation was achieved via <sup>1</sup>H NMR (δ 4.35 ppm, CH<sub>2</sub>NBD) and elemental analysis (C: 42.96%, H: 3.20%, N: 22.16%).

Preparation of β-Naltrexamine Intermediate

The opioid scaffold was derived from naltrexone through reductive amination and debenzylation:

Key Steps :

-

Reductive amination : Naltrexone + benzylamine → 6β-naltrexamine (NTA)

-

Catalytic hydrogenation : Removal of benzyl groups using H<sub>2</sub>/Pd-C

-

N-Cyclopropylmethylation : Treatment with cyclopropylmethyl bromide in DMF at 70°C

The final intermediate, N-cyclopropylmethyl-3-hydroxy-14β-hydroxy-6β-amino-epoxymorphinan , was obtained as a hydrochloride salt (m.p. 150–151°C).

Amide Coupling and Final Product Isolation

The critical conjugation step employed carbodiimide-mediated coupling under anhydrous conditions:

Reaction Scheme :

NBD-sarcosine (3 ) → NBD-sarcosine acid chloride (4 ) → Amide bond formation with β-naltrexamine

Optimized Conditions :

-

Coupling agents : EDCI (2.5 eq), HOBt (2.5 eq), TEA (4 eq)

-

Solvent : Anhydrous DMF with 4Å molecular sieves

-

Temperature : 0°C → room temperature, 12 hours

-

Purification : Silica chromatography (MeOH/CH<sub>2</sub>Cl<sub>2</sub>, 0.1% NH<sub>4</sub>OH)

The crude product was converted to the hydrochloride salt, yielding ASM-5-67 as a fluorescent orange solid (38% yield).

Analytical Characterization and Physicochemical Properties

Spectroscopic Validation

Receptor Binding Profile

| Receptor | IC<sub>50</sub> (nM) | Selectivity Ratio (μ/δ/κ) |

|---|---|---|

| μ | 1.5 ± 0.3 | 1.0 |

| δ | 1.8 ± 0.4 | 0.83 |

| κ | 2.1 ± 0.5 | 0.71 |

ASM-5-67 exhibited balanced affinity across opioid receptor subtypes, contrasting with the μ-selective analog ASM-5-10 (μ/δ = 0.04).

Solvent Effects and Membrane Interactions

The compound's fluorescence intensity varied dramatically with solvent polarity:

| Solvent | Relative Fluorescence | log P<sub>app</sub> |

|---|---|---|

| Heptane | 12 ± 2 | 3.2 |

| Ethyl acetate | 100 ± 5 | 2.8 |

| Ethanol | 85 ± 4 | 1.5 |

| Water | 8 ± 1 | 1.0 |

Membrane retention studies revealed irreversible binding to lipid bilayers—only 23% dissociation after four washes with PBS (pH 7.4). This property enables long-term receptor imaging but complicates quantitative washout experiments.

Critical Analysis of Synthetic Methodology

Yield Optimization Challenges

The amide coupling step (Section 2) constituted the primary yield bottleneck (38%). Factors influencing efficiency:

-

Steric hindrance : Bulky NBD group at C6β position

-

Solvent polarity : DMF necessary for reactant solubility but promotes side reactions

-

Epoxide stability : Acidic conditions risked oxirane ring opening

Parallel synthesis of α- vs β-diastereomers revealed strict stereochemical requirements—only the 6β-configuration maintained high receptor affinity.

Fluorescence vs Bioactivity Balance

While NBD provided excellent detection limits (sub-nM), its hydrophobicity (log P<sub>app</sub> = 1.0) reduced aqueous solubility. This was mitigated by:

-

Counterion selection : Hydrochloride salt improved water solubility 4-fold

-

Co-solvent systems : 10% DMSO in assay buffers maintained fluorophore stability

Q & A

Q. What are the optimal synthetic routes for N-Cyclopropylmethyl-3-hydroxy-14β-hydroxy-6β-(nbd sarcosinyl)-amino-epoxymorphinan, and how do reaction conditions influence yield?

Q. Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR resolves stereochemistry at C6 and C14β. Key signals include:

- C3/C14β hydroxyls: δ 4.8–5.2 ppm (broad, exchangeable protons).

- Cyclopropylmethyl group: δ 0.5–1.2 ppm (multiplet) .

- IR Spectroscopy: Confirms hydroxyl (3200–3500 cm⁻¹) and amide (1640–1680 cm⁻¹) functionalities .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 600–650 range for [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 6β-substituted morphinan derivatives?

Methodological Answer: Discrepancies often arise from:

- Stereochemical Purity: Use chiral HPLC or X-ray crystallography to verify 6β vs. 6α configurations, as minor isomers can alter receptor binding .

- Assay Variability: Standardize functional assays (e.g., cAMP inhibition for opioid receptor activity) across labs using reference agonists (e.g., DAMGO for μ-opioid receptors) . Case Study:

- Compound 8 (6β-benzamido analog) showed 10x higher μ-opioid affinity than its 6α-isomer due to better cavity fit in molecular docking models .

Q. What strategies are recommended for elucidating the compound’s primary pharmacological targets?

Methodological Answer:

- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) with opioid receptor crystal structures (PDB: 4EJ4) to prioritize targets .

- Electrophysiology: Patch-clamp assays on voltage-gated Ca²⁺ channels (e.g., Cav2.2) to assess inhibition potency (IC₅₀) .

- Receptor Knockout Models: Compare wild-type vs. μ/δ/κ-opioid receptor KO mice in analgesia assays to isolate mechanisms .

Q. How can researchers address low reproducibility in pharmacological assays involving this compound?

Methodological Answer:

- Stability Testing: Monitor compound degradation in assay buffers (e.g., PBS, pH 7.4) via LC-MS over 24h to adjust storage conditions .

- Orthogonal Validation: Combine radioligand binding (e.g., [³H]-naloxone displacement) with functional assays (e.g., β-arrestin recruitment) to confirm target engagement .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the compound’s metabolic stability?

Methodological Answer: Variations stem from:

- Enzymatic Source Differences: Human vs. rat liver microsomes exhibit divergent CYP450 metabolism rates. Use species-specific microsomes and cofactors (e.g., NADPH) .

- Detection Limits: LC-MS/MS methods with <1 ng/mL sensitivity are required to quantify low-abundance metabolites (e.g., N-demethylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.